Crotylsarin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
138780-00-4 |
|---|---|
Molecular Formula |
C17H15BrN4O2 |
Molecular Weight |
152.1 g/mol |
IUPAC Name |
(E)-1-[fluoro(methyl)phosphoryl]oxybut-2-ene |
InChI |
InChI=1S/C5H10FO2P/c1-3-4-5-8-9(2,6)7/h3-4H,5H2,1-2H3/b4-3+ |
InChI Key |
CSVWTPQEXJLYLO-ONEGZZNKSA-N |
SMILES |
CC=CCOP(=O)(C)F |
Isomeric SMILES |
C/C=C/COP(=O)(C)F |
Canonical SMILES |
CC=CCOP(=O)(C)F |
Synonyms |
crotylsarin |
Origin of Product |
United States |
Synthetic Pathways and Precursor Chemistry of Crotylsarin
Established Laboratory Synthesis Methodologies
The primary established laboratory synthesis method for Crotylsarin involves the reaction between methylphosphonyl difluoride (DF) and 2-butenyl alcohol (also known as crotyl alcohol). This reaction is a straightforward esterification process where the fluoride (B91410) atoms on methylphosphonyl difluoride are displaced by the hydroxyl group of the alcohol, forming the organophosphate ester and releasing hydrogen fluoride as a byproduct.
The general reaction can be represented as: CH₃POF₂ + CH₃CH=CHCH₂OH → CH₃CH=CHCH₂O-P(=O)(CH₃)F + HF
This method is analogous to the synthesis of Sarin (GB), which uses isopropyl alcohol instead of 2-butenyl alcohol ontosight.aiwikipedia.orgdtic.mil. The use of 2-butenyl alcohol introduces the specific crotyl moiety characteristic of this compound.
Precursor Compounds and Their Role in this compound Elaboration
The synthesis of this compound relies on the availability and reactivity of specific precursor chemicals, which dictate the efficiency and feasibility of its production.
Methylphosphonyl difluoride (DF) is a critical precursor in the synthesis of several organophosphate nerve agents, including Sarin and, by extension, this compound ontosight.aiwikipedia.orgdtic.milwikipedia.orgiiab.menih.gov. DF is a highly reactive organophosphorus compound with the chemical formula CH₃POF₂. Its structure features a methyl group and two fluorine atoms attached to a central phosphorus atom, which is double-bonded to an oxygen atom. The fluorine atoms are excellent leaving groups, making DF highly susceptible to nucleophilic attack by alcohols.
The role of DF in this compound synthesis is to provide the methylphosphonyl moiety. When reacted with 2-butenyl alcohol, the hydroxyl group of the alcohol attacks the phosphorus atom, displacing one of the fluorine atoms and forming the P-O-C bond that characterizes the ester linkage in this compound ontosight.ai.
Table 1: Key Precursor in this compound Synthesis
| Precursor Name | Chemical Formula | Role in this compound Synthesis |
| Methylphosphonyl Difluoride (DF) | CH₃POF₂ | Provides the methylphosphonyl group; fluorine atoms are leaving groups. |
| 2-Butenyl Alcohol (Crotyl Alcohol) | CH₃CH=CHCH₂OH | Provides the 2-butenyl (crotyl) group; hydroxyl group acts as nucleophile. |
While methylphosphonyl difluoride is the primary phosphonylating agent, other related organophosphorus compounds serve as precursors or intermediates in the synthesis of similar nerve agents, offering context for this compound's chemical family. Chlorosarin (O-isopropyl methylphosphonochloridate) is a known precursor in one method for Sarin production, where it reacts with an alcohol wikipedia.orghandwiki.org. Sarin synthesis can also involve processes like the "Di-Di" method, which utilizes both methylphosphonyl difluoride and methylphosphonyl dichloride wikipedia.org. These related pathways highlight the common use of methylphosphonyl halides as building blocks in organophosphate chemistry.
Methylphosphonyl Difluoride as a Key Precursor
Exploration of De Novo Chemical Synthesis Strategies
While the direct reaction of DF with 2-butenyl alcohol is the most cited method, de novo synthesis strategies for organophosphorus compounds explore building the molecule from simpler phosphorus sources and organic fragments. These approaches often aim for greater control over stereochemistry or utilize different starting materials. General strategies in organophosphorus chemistry include:
Phosphorylation Reactions: Building the phosphonate (B1237965) ester linkage using various phosphorylating agents and alcohols mdpi.comresearchgate.netresearchgate.net.
Phosphorus Halide Chemistry: Utilizing phosphorus trihalides or pentahalides as starting points, followed by sequential functionalization with alkyl groups, oxygen, and fluorine or chlorine atoms wikipedia.orgiiab.menih.gov.
Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to control the stereochemistry at the phosphorus center, which is a chiral atom in molecules like this compound mdpi.comrsc.orgresearchgate.netbibliotekanauki.plrsc.org.
These broader strategies, while not specifically detailed for this compound in the provided literature, represent the fundamental approaches that could be adapted for its de novo synthesis.
Stereochemical Considerations in this compound Synthesis
This compound possesses a chiral center at the phosphorus atom, as it is bonded to four different groups: a methyl group, a fluorine atom, an oxygen atom of the ester linkage, and the crotyl group. Consequently, this compound can exist as a pair of enantiomers (R and S forms).
The standard synthesis route using methylphosphonyl difluoride and 2-butenyl alcohol typically yields a racemic mixture of these enantiomers, meaning an equal proportion of both R and S forms wikipedia.orgiiab.me. This is because the reactants are achiral, and the reaction does not inherently favor the formation of one enantiomer over the other.
Research into the stereoselective synthesis of organophosphorus compounds, including nerve agents, explores methods to preferentially produce one enantiomer. This often involves the use of chiral auxiliaries, chiral catalysts, or chiral starting materials mdpi.comresearchgate.netrsc.orgresearchgate.netbibliotekanauki.plrsc.orgslideshare.netuou.ac.innih.gov. For instance, reactions involving chiral alcohols or phosphorus-containing reagents with inherent chirality can lead to diastereoselective or enantioselective outcomes. While specific enantioselective syntheses of this compound are not detailed in the provided snippets, the general principles of asymmetric synthesis in organophosphorus chemistry are well-established and applicable. The specific stereochemistry of the double bond in the crotyl group is designated as (E) ontosight.aiwikipedia.org.
Compound List:
this compound (CRS)
Methylphosphonyl Difluoride (DF)
2-Butenyl Alcohol (Crotyl Alcohol)
Sarin (GB)
Chlorosarin
Soman (GD)
Methylphosphonyl Dichloride
Hydrogen Fluoride (HF)
Molecular and Biochemical Mechanisms of Action
Primary Target: Acetylcholinesterase Inhibition Kinetics
Crotylsarin acts as a suicide inhibitor of AChE, covalently binding to the catalytic center and blocking its normal function. nih.gov The kinetics of this inhibition are critical to understanding its potency and are characterized by a multi-step process involving the formation of a stable, phosphorylated enzyme.
The fundamental principle of AChE inhibition by organophosphorus compounds like this compound is the phosphonylation of a specific serine residue within the enzyme's catalytic triad (B1167595). researchgate.net The active site of AChE contains a catalytic triad of amino acids: Serine-203, Histidine-447, and Glutamate-334 (residue numbering may vary slightly by species). nih.govebi.ac.uk
The process begins when the phosphorus atom of this compound is subjected to a nucleophilic attack by the hydroxyl group of the active site serine residue (Ser-203). ebi.ac.ukmdpi.com This reaction is facilitated by the other members of the catalytic triad, particularly His-447, which acts as a general base to deprotonate the serine hydroxyl group, thereby increasing its nucleophilicity. ebi.ac.uk This attack results in the formation of a covalent phosphorus-oxygen bond between the this compound molecule and the serine residue, creating a phosphonylated enzyme complex. nih.govresearchgate.net Concurrently, the leaving group of the this compound molecule is displaced. This phosphonylated adduct is a stable complex that effectively renders the enzyme non-functional, as the active site serine is no longer available to participate in the hydrolysis of acetylcholine (B1216132). mdpi.commdpi.com
E + I → E-I
where E is the enzyme, I is the inhibitor, and E-I is the inhibited enzyme complex. The rate of this bimolecular reaction is dependent on the concentrations of both the enzyme and the inhibitor. infn.it
The second-order rate constant combines the rates of initial binding and the subsequent phosphonylation of the enzyme. qmul.ac.uk Spectrophotometric methods are commonly used to determine these kinetic parameters. researchgate.net For instance, studies analyzing the direct reaction of various organophosphorus compounds with reactivating agents (oximes) have allowed for the quantification of kinetic parameters such as first and second-order rate constants (k₁ and k₂, respectively) and reaction half-lives (t₁/₂). researchgate.net These constants provide a quantitative measure of the inhibitor's affinity and reactivity towards the enzyme's active site. mit.edu
Comparative studies of different organophosphorus nerve agents reveal significant differences in their reaction velocities and affinity for acetylcholinesterase. Kinetic analyses have demonstrated that the reaction velocity of nerve agents decreases in the order of this compound > cyclosarin (B1206272) > VX. researchgate.net This indicates that this compound phosphonylates acetylcholinesterase more rapidly than cyclosarin or VX.
The structural characteristics of the organophosphorus compound strongly influence its inhibitory potency. researchgate.net The table below, derived from data on the direct reaction of various nerve agents with the oxime HI-6, illustrates the comparative reactivity. The decomposition half-life is an indicator of the reaction rate with the oxime, which reflects the intrinsic reactivity of the nerve agent itself. A shorter half-life suggests a faster reaction.
| Nerve Agent | Decomposition Half-Life (t₁/₂) with HI-6 (minutes) |
|---|---|
| This compound | 22 |
| Cyclosarin | 34 |
| VX | 220 |
This data quantitatively supports the observation that this compound is more reactive than the other tested agents under these conditions. researchgate.net The superior inhibitory potency of organophosphonates like this compound is a key aspect of their mechanism of action. researchgate.net
Determination of Second-Order Inhibition Rate Constants
"Aging" Phenomenon of this compound-Inhibited Acetylcholinesterase
Following the initial phosphonylation of AChE, the enzyme-inhibitor complex can undergo a secondary, time-dependent chemical modification known as "aging". nih.govresearchgate.net This process further stabilizes the complex and renders it resistant to reactivation by standard antidotes like oximes. mdpi.commdpi.com
Aging is a dealkylation reaction where one of the alkyl groups attached to the phosphorus atom of the inhibitor is cleaved off. nih.govresearchgate.net In the case of this compound-inhibited AChE, this would involve the loss of the crotyl group from the phosphonyl moiety bound to the active site serine.
The molecular mechanism involves the breaking of the oxygen-carbon bond (O-Cα) of the alkoxy group. nih.gov This process is thought to proceed through a transition state with significant carbocationic character. mdpi.com The cleavage results in a negatively charged phosphonate (B1237965) monoanion that remains covalently bound to the serine residue. nih.govnih.gov This newly formed oxyanion is stabilized by strong electrostatic interactions with a positively charged histidine residue (His-447) in the catalytic site. nih.govmdpi.com This stabilization makes the aged adduct remarkably unreactive and resistant to nucleophilic attack by reactivators. mdpi.com
The rate of aging is a critical factor determining the window of opportunity for effective medical treatment. nih.gov This rate varies significantly depending on the specific chemical structure of the inhibiting organophosphorus compound, particularly the nature of the alkyl group that is cleaved. nih.govresearchgate.net
Implications for Enzyme Reactivation Efficacy
The interaction between this compound and acetylcholinesterase (AChE) has profound implications for the efficacy of standard antidotal treatment, particularly the use of oxime reactivators. The this compound-inhibited AChE complex undergoes a process known as "aging," which is a dealkylation that renders the enzyme resistant to reactivation. For this compound, this aging process is exceptionally rapid, with some studies describing the inhibited rat AChE as aging "instantaneously". mdpi.com
This rapid aging means that cholinesterase reactivators, such as pyridinium (B92312) oximes, which are typically used to restore function to inhibited AChE, are ineffective against this compound poisoning. rsc.org By the time a reactivator can be administered, the enzyme-inhibitor complex has already transformed into a non-reactivatable state. mdpi.com
While oximes are unable to reactivate the aged this compound-AChE complex, some research indicates they may have therapeutic effects through non-reactivating mechanisms. mdpi.com Studies have also investigated the direct reaction of oximes with unbound this compound in vitro, essentially detoxifying the agent before it can inhibit AChE. However, given the likely concentrations of both the nerve agent and the oximes in a real-world poisoning scenario, it is believed that the reaction velocities would not be sufficient to contribute significantly to in vivo detoxification.
Interaction with Other Cholinesterases
Butyrylcholinesterase as an Alternative Binding Target
Butyrylcholinesterase (BChE), found in plasma and various tissues, serves as an alternative binding target for this compound. rsc.orgrsc.org While BChE's primary physiological role is not fully understood, it can act as a "scavenger" for organophosphorus compounds and other toxic esters. rsc.org By binding with nerve agents like this compound in the systemic circulation, BChE can reduce the amount of free agent available to reach and inhibit the more critical AChE at cholinergic synapses. rsc.org This scavenging is stoichiometric, meaning each molecule of BChE can bind one molecule of the nerve agent. Therefore, large amounts of BChE are required to produce a significant therapeutic effect. rsc.org
Specificity and Kinetic Profiles of Inhibition
Cholinergic Receptor System Interactions Beyond Cholinesterase Inhibition
The primary toxic effects of this compound and other organophosphorus nerve agents stem from the inhibition of AChE. rsc.orgnih.gov This inhibition leads to an accumulation of the neurotransmitter acetylcholine (ACh) in the synapses and neuromuscular junctions. nih.govcdc.gov The resulting excessive concentration of ACh leads to hyperstimulation of its target receptors, namely the muscarinic and nicotinic acetylcholine receptors. nih.gov The available scientific literature does not indicate a significant direct interaction or modulation of these receptors by this compound itself; rather, the effects are a downstream consequence of AChE inhibition.
Modulation of Muscarinic Acetylcholine Receptors
Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors involved in mediating signals in the central and peripheral nervous systems, including glands and smooth muscle. wikipedia.org The hyperstimulation of these receptors due to excess ACh following this compound exposure leads to symptoms like increased salivation, lacrimation, and gastrointestinal upset. nih.gov There is no evidence in the reviewed literature to suggest that this compound directly binds to or modulates mAChRs. wikipedia.orgnih.govnih.govfrontiersin.orgdrugbank.com The observed effects are consistent with an indirect action mediated by ACh accumulation. nih.gov
Modulation of Nicotinic Acetylcholine Receptors
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels found at the neuromuscular junction and in the autonomic and central nervous systems. nih.govwikipedia.org Their overstimulation by accumulated ACh initially causes muscle spasms and fasciculations, which can be followed by paralysis as the receptors become desensitized. nih.govwikipedia.org As with muscarinic receptors, the scientific literature does not support a direct modulatory role for this compound on nAChRs. nih.govnih.govmdpi.commdpi.com The profound effects on nicotinic systems are an indirect result of the primary enzymatic inhibition of AChE. nih.gov
Impact on Neurotransmitter Release and Reuptake Mechanisms
The primary and most critical impact of this compound on neurotransmitter systems is its profound disruption of cholinergic neurotransmission. nih.govontosight.ai This disruption stems from its potent and irreversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). ontosight.aiiiab.menih.gov This action leads to a cascade of effects on neurotransmitter levels and receptor activity, fundamentally altering synaptic function.
The fundamental mechanism involves this compound acting as an organophosphate inhibitor of AChE. cuni.czwikipedia.org It forms a stable, covalent bond with the serine hydroxyl group within the active site of the AChE enzyme. cuni.czwikipedia.org This phosphorylation renders the enzyme non-functional, preventing it from breaking down acetylcholine in the synaptic cleft. nih.govbjbabs.org Consequently, acetylcholine accumulates to excessive levels. nih.govaopwiki.org This accumulation leads to the continuous and uncontrolled stimulation of both muscarinic and nicotinic acetylcholine receptors on the postsynaptic membrane, disrupting normal nerve impulse transmission. nih.govpatient.info
While the principal mechanism is the prevention of acetylcholine breakdown, research also indicates more direct effects on neurotransmitter release. Studies have suggested that this compound poisoning can lead to an excessive release of acetylcholine from presynaptic terminals. cuni.cz This effect exacerbates the already high concentrations of ACh in the synapse caused by AChE inhibition.
The impact on reuptake mechanisms is secondary to the inhibition of ACh hydrolysis. The normal process of cholinergic neurotransmission involves the reuptake of choline (B1196258), a product of ACh breakdown, into the presynaptic neuron for the synthesis of new acetylcholine. tmc.edu By preventing the degradation of ACh, this compound effectively halts this recycling pathway. While the immediate crisis is the overabundance of ACh, the disruption of the choline reuptake cycle is a significant consequence for the long-term maintenance of cholinergic function, assuming the initial toxic effects are survived.
Furthermore, investigations into antidotes for this compound poisoning have revealed additional complexities in its effect on neurotransmitter release. For instance, certain oximes, compounds designed to reactivate inhibited AChE, have been observed to possess pharmacological effects beyond reactivation. cuni.cz The oxime HI-6 has been reported to counteract the excessive release of acetylcholine induced by this compound, suggesting a potential antagonistic effect at nicotinic receptors that modulate neurotransmitter release. cuni.cz Conversely, other studies have noted that some oximes may inhibit the synthesis and release of ACh. cuni.cz These findings underscore that this compound's impact extends beyond simple AChE inhibition to a more complex disruption of presynaptic and postsynaptic regulatory mechanisms.
Research Findings on this compound's Impact on Cholinergic Neurotransmission
The table below summarizes the key mechanistic impacts of this compound on neurotransmitter systems based on available research.
| Mechanism Component | Effect of this compound | Consequence |
| Enzyme Activity | Irreversible inhibition of Acetylcholinesterase (AChE). ontosight.aiiiab.me | Prevents the breakdown of acetylcholine. nih.govbjbabs.org |
| Neurotransmitter Level | Accumulation of acetylcholine (ACh) in the synaptic cleft. nih.govaopwiki.org | Hyperstimulation of cholinergic pathways. nih.gov |
| Neurotransmitter Release | May induce excessive presynaptic release of acetylcholine. cuni.cz | Further increases synaptic ACh concentration. |
| Receptor Stimulation | Over-stimulation of postsynaptic muscarinic and nicotinic receptors. nih.govpatient.info | Disruption of normal neurotransmission, leading to cholinergic crisis. nih.govcuni.cz |
| Reuptake Mechanism | Disruption of the choline reuptake cycle secondary to AChE inhibition. tmc.edu | Impaired synthesis of new acetylcholine. cuni.cz |
Degradation, Decontamination, and Scavenging Research
Chemical Degradation Pathways of Crotylsarin
Understanding how this compound breaks down chemically is fundamental to assessing its environmental fate and developing remediation technologies.
Hydrolytic Stability and Kinetics
This compound, as an organophosphorus compound, is subject to hydrolysis, a process where water molecules break chemical bonds. Studies have investigated its hydrolytic stability and the kinetics governing these reactions. Research indicates that this compound exhibits a high degree of reactivity, with its reaction velocity with various pyridinium (B92312) oximes being greater than that of cyclosarin (B1206272) and VX nih.gov. While specific numerical data on the half-life of this compound's spontaneous hydrolysis or detailed kinetic rate constants are not explicitly provided in the available search results, its classification and comparative reactivity suggest it undergoes degradation. The study of such kinetics is essential for predicting its persistence and designing effective decontamination agents rsc.org.
Characterization of Degradation Products
The identification and characterization of degradation products are crucial for a comprehensive understanding of a compound's breakdown. These products can sometimes retain toxicity or exhibit different chemical properties than the parent compound. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are commonly employed for the structural elucidation and identification of degradation products conicet.gov.arijpsdronline.comsci-hub.selcms.cz. While these methods are standard for characterizing degradation products of chemical agents, specific degradation products resulting from the breakdown of this compound are not detailed in the provided search snippets.
Chemical Decontamination Strategies
Effective decontamination strategies aim to rapidly neutralize or degrade hazardous chemical agents. The direct reaction of chemical agents with specific nucleophiles, such as oximes, is a primary approach.
Direct Reaction of Pyridinium Oximes with this compound In Vitro
The direct reaction between pyridinium oximes and this compound in laboratory settings (in vitro) has been a significant area of research for developing decontamination methods nih.gov. Spectrophotometry has been utilized to study these reactions, allowing for the quantification of key kinetic parameters nih.govproquest.com. These studies have revealed that this compound reacts with various pyridinium oximes, with its reaction velocity being notably higher compared to other nerve agents like cyclosarin and VX nih.gov.
The comparative reactivity of different pyridinium oximes with this compound has also been investigated. Specifically, oximes such as obidoxime (B3283493) and HI 6 have demonstrated high reactivity with this compound, suggesting their potential efficacy in decontamination applications nih.gov. The monopyridinium oxime, 2-PAM, generally shows lower reactivity compared to bispyridinium oximes like obidoxime and HI 6 when reacting with this compound nih.gov. These findings support the consideration of such oxime-based reactions for non-corrosive decontamination, particularly for sensitive biological surfaces nih.gov.
Table 1: Relative Reaction Velocity of Nerve Agents with Pyridinium Oximes
| Nerve Agent | Relative Reaction Velocity |
| This compound | Higher |
| Cyclosarin | Intermediate |
| VX | Lower |
*Data derived from Search Result nih.gov.
Table 2: Comparative Reactivity of Pyridinium Oximes with this compound
| Pyridinium Oxime | Reactivity with this compound |
| Obidoxime | High |
| HI 6 | High |
| 2-PAM | Lower |
*Data derived from Search Result nih.gov.
Spectrophotometric analysis of the reactions between pyridinium oximes and this compound allows for the determination of critical kinetic parameters, including half-life times (t½) and reaction rate constants (k1, k2) nih.govproquest.com. These values are essential for quantitatively assessing the efficiency and speed of the decontamination process. A shorter half-life and a higher rate constant indicate a faster reaction and, consequently, more effective detoxification. While the research confirms that these parameters are quantified, specific numerical values for this compound's half-life and rate constants with various oximes are not detailed within the provided snippets.
Spectrophotometry serves as a primary tool for monitoring the kinetics of the reactions between pyridinium oximes and this compound, enabling the measurement of changes in absorbance that correlate with the progress of the reaction and the determination of kinetic parameters nih.gov. In addition to spectrophotometry, chromatographic techniques such as HPLC and LC-MS/MS are widely utilized in chemical research for the analysis and characterization of reaction products. These methods provide detailed information about the composition and structure of the compounds formed during decontamination processes conicet.gov.arijpsdronline.comsci-hub.selcms.czresearchgate.netnih.govpotravinarstvo.comresearchgate.net. Although spectrophotometry was employed to quantify the reaction kinetics of oximes with this compound, the specific chromatographic analysis of this compound's reaction products is not detailed in the provided search results.
List of Compounds Mentioned:
this compound
Cyclosarin
VX
2-PAM (Pralidoxime)
Obidoxime
HI 6
1 Introduction to High-Throughput Screening (HTS) for Molecular Interactions
High-Throughput Screening (HTS) is a critical methodology in modern drug discovery and chemical biology, enabling the rapid evaluation of large compound libraries to identify molecules that modulate specific biological processes or molecular interactions. For compounds like this compound, which may exert their effects by interacting with specific biological targets such as enzymes or receptors, HTS assays are instrumental in discovering potential modulators. These assays are designed to detect a wide range of molecular interactions, including enzyme inhibition or activation, protein-protein binding, receptor agonism or antagonism, and other biochemical or cellular events. The primary goal of HTS is to efficiently identify "hits"—compounds exhibiting a desired activity—from vast collections, thereby accelerating the early stages of research and development.
2 Assay Design and Technology
The development of robust HTS assays for molecular interactions requires careful consideration of assay format, detection technology, and target engagement. Common assay formats include biochemical assays that directly measure the activity of purified targets, and cell-based assays that assess interactions within a cellular context. Detection technologies commonly employed in HTS include:
Fluorescence-based assays: These utilize fluorescent probes or substrates to detect changes in enzyme activity, binding events, or cellular responses. For instance, fluorogenic substrates can be cleaved by enzymes, releasing a fluorescent signal proportional to enzyme activity or inhibition researchgate.netnih.gov.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET is a Förster Resonance Energy Transfer (FRET) technique that utilizes long-lifetime donor fluorophores, reducing background fluorescence and improving signal-to-noise ratios. This method is particularly effective for studying protein-protein interactions (PPIs) by detecting proximity between labeled proteins nih.gov.
Label-free assays: Technologies such as Surface Plasmon Resonance (SPR) or microfluidic impedance spectroscopy can detect molecular binding events without the need for labels, providing direct kinetic and affinity measurements of interactions emory.edu.
Luminescence-based assays: These assays often rely on enzyme-substrate reactions that produce light, offering high sensitivity and a broad dynamic range.
HTS assays are typically miniaturized into multi-well plate formats, such as 384-well or 1536-well plates, to maximize throughput and minimize reagent consumption. The selection of appropriate assay technology depends on the specific molecular interaction being studied, the nature of the target, and the desired sensitivity and specificity.
3 HTS for Organophosphate-like Compounds
Research into organophosphorus compounds (OPs), including nerve agents and their analogues, has extensively utilized HTS methodologies to identify molecules that can interfere with their biological targets, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) researchgate.netnih.govnih.gov. For compounds like this compound, which may share mechanistic similarities with other organophosphates, HTS assays are designed to detect interactions with relevant targets.
A common strategy involves employing fluorogenic surrogates that mimic the activity of the target compound. For example, O-ethyl methylphosphonyl O-4-methyl-3-cyano-coumarin (EMP-MeCyC) has been used as a nerve agent surrogate to screen for compounds that detoxify or reactivate inhibited cholinesterases researchgate.netnih.gov. These assays typically measure the hydrolysis of the surrogate by an enzyme or the release of a fluorescent signal upon interaction. Other approaches might involve studying the binding of this compound to specific receptors or enzymes using fluorescence polarization, FRET, or label-free detection methods, depending on the identified target, such as the γ-aminobutyric acid-binding receptor mentioned in relation to this compound rsc.org.
Analytical Methodologies for Crotylsarin Research
4 Research Findings and Data Analysis
HTS campaigns for molecular interactions typically involve screening libraries containing tens of thousands to millions of compounds. The process involves rigorous assay validation to ensure reliability and reproducibility. A key metric for assay validation is the Z'-factor, which quantifies the assay's signal window and robustness, with values greater than 0.5 generally considered suitable for HTS researchgate.netnih.govnih.gov.
Screening results are analyzed to identify "hits" that meet predefined activity thresholds. These hits are then subjected to secondary assays for confirmation, dose-response characterization (e.g., determining IC50 or EC50 values, which quantify potency), and selectivity profiling to assess their interaction with off-target molecules. Detailed research findings from such screens can include the identification of novel chemical scaffolds that modulate target activity, characterization of binding kinetics, and establishment of structure-activity relationships (SARs) that guide further optimization. For instance, screening of over 150,000 compounds for nerve agent detoxification and reactivation led to the identification of numerous nucleophile candidates, including novel oximes researchgate.netnih.gov.
Representative HTS Assay Development Findings for Molecular Interactions
Advanced Research Models and Methodological Approaches
In Vitro Cellular and Subcellular Models
In vitro models are indispensable for dissecting the fundamental mechanisms of action of chemical compounds, providing a controlled environment to study specific molecular interactions.
Isolated Enzyme Systems for Kinetic and Mechanistic Studies
The direct interaction of crotylsarin with isolated enzymes is a key area of research. Spectrophotometry is a common method used to study the kinetics of these reactions. This technique allows for the quantification of several important parameters, including the half-life of the reaction, and the first- and second-order rate constants. researchgate.net
In one study, the reaction between this compound and various oximes was investigated. The results showed that the reaction velocity with any of the tested oximes was highest for this compound compared to other organophosphorus compounds like cyclosarin (B1206272) or VX. researchgate.net Specifically, the reaction rate of this compound with obidoxime (B3283493) and HI 6 was notably high. researchgate.net The reaction velocity with the monopyridinium oxime 2-PAM was found to be lower than with the bispyridinium oximes like obidoxime and HI 6. researchgate.net
These in vitro studies with isolated enzymes are crucial for understanding the fundamental chemical reactivity of this compound and can inform the development of potential countermeasures. d-nb.info However, it is important to note that reaction rates observed in vitro may not directly translate to the more complex in vivo environment. nih.gov
Cell Culture Models for Molecular and Biochemical Investigations
Cell culture systems offer a valuable platform for investigating the molecular and biochemical effects of this compound on a cellular level. nih.govvanderbilt.edu These models allow researchers to study cellular processes, such as cell metabolism, communication, and cell cycles, in a controlled setting. bakerco.com By using cell lines, which are populations of cells that can be maintained in culture, researchers can obtain reproducible data due to the homogeneity of the cells. nih.gov
Fibroblast cultures, for instance, can be established from tissue biopsies and used for a variety of biochemical or molecular genetic studies. mayocliniclabs.com These cultures can be used to investigate the effects of compounds on cellular pathways and to identify potential molecular targets. nih.gov Various techniques, such as polymerase chain reaction (PCR), enzyme-linked immunosorbent assay (ELISA), and immunostaining, can be employed to monitor the cellular response to a given compound. nih.gov
Interactive Data Table: Common Cell Culture Techniques
| Technique | Description | Application in this compound Research |
| Cell Viability Assays | Measures the proportion of live, healthy cells in a population after exposure to a substance. | To determine the cytotoxic effects of this compound on different cell types. |
| Gene Expression Analysis | Quantifies the level of specific messenger RNA (mRNA) molecules to determine which genes are active in a cell. | To identify genes that are up- or down-regulated in response to this compound exposure. |
| Protein Expression Analysis | Detects and quantifies specific proteins in a cell sample. | To study the impact of this compound on the expression of key proteins involved in neuronal function. |
| Enzyme Activity Assays | Measures the rate at which an enzyme converts its substrate into product. | To assess the inhibitory effect of this compound on acetylcholinesterase and other enzymes. |
Studies on Isolated Synaptic Preparations (e.g., Phrenic Nerve-Diaphragm Model)
Isolated synaptic preparations, such as the phrenic nerve-diaphragm model, provide a more complex system than isolated enzymes or cell cultures, allowing for the study of synaptic transmission. researchgate.net The phrenic nerve innervates the diaphragm, and this preparation allows for the direct investigation of neuromuscular junction function. researchgate.net
In such models, the effects of a compound on nerve impulse transmission and muscle contraction can be observed. This is particularly relevant for studying compounds that affect the nervous system. google.com By stimulating the phrenic nerve and recording the resulting muscle contractions in the diaphragm, researchers can assess the impact of a substance on the entire process of neuromuscular transmission.
In Vivo Animal Models for Mechanistic Elucidation
In vivo animal models are essential for understanding the complex physiological and behavioral effects of chemical compounds in a whole organism.
Rodent Models for Studying Neurobiological Effects
Rodent models, such as mice and rats, are widely used to study the neurobiological effects of various substances. criver.com These models allow for the investigation of changes in behavior, learning, and memory. nih.gov For example, the Y-maze test is used to assess spatial working memory, which involves the coordination of multiple brain regions, including the hippocampus and prefrontal cortex. criver.com
Stress induction in rodent models can also be used to study the interaction between stress and the effects of a chemical compound on the brain and behavior. nih.gov Chronic stress has been shown to impair learning and memory and to increase anxiety- and depressive-like behaviors in rodents. nih.gov
Assessment of Peripheral versus Central Nervous System Effects
A key aspect of neurotoxicology is to differentiate between the effects of a compound on the peripheral nervous system (PNS) and the central nervous system (CNS). clevelandclinic.orgnih.gov The PNS consists of the nerves outside of the brain and spinal cord, while the CNS comprises the brain and spinal cord. nih.govmsdmanuals.com
Damage to peripheral nerves can result in muscle weakness or paralysis if motor nerves are affected, or abnormal sensations if sensory nerves are damaged. msdmanuals.com In contrast, effects on the CNS can lead to a wider range of symptoms, including changes in cognition, mood, and consciousness. nih.gov
Animal models are crucial for distinguishing between these effects. For instance, by observing an animal's motor coordination and sensory responses, researchers can infer the extent of peripheral nerve damage. At the same time, behavioral tests that assess cognitive function can provide insights into the central effects of a compound. criver.com
Interactive Data Table: Comparison of CNS and PNS Effects
| System | Components | Functions | Potential Effects of this compound |
| Central Nervous System (CNS) | Brain, Spinal Cord nih.gov | Receives, processes, and responds to sensory information; controls thought, movement, and emotions. nih.gov | Alterations in cognition, memory, and behavior. |
| Peripheral Nervous System (PNS) | Nerves outside the brain and spinal cord. msdmanuals.com | Relays information between the CNS and the rest of the body; controls voluntary and involuntary movements. clevelandclinic.org | Muscle weakness, paralysis, and sensory disturbances. |
Computational Chemistry and Molecular Dynamics Simulations
Computational chemistry and molecular modeling have become indispensable tools for investigating chemical systems at a molecular level. kallipos.grescholarship.org These methodologies, which include quantum mechanics and classical mechanics, allow for the study of molecular structure, physicochemical properties, and dynamic interactions. kallipos.gr For complex biological problems like nerve agent toxicity, computational approaches offer insights that are difficult to obtain through experimental methods alone. escholarship.orgresearchgate.net Techniques such as molecular dynamics (MD) simulations, rooted in classical mechanics and force fields, enable the simulation of molecular behaviors over time, providing a "computational microscope" to observe the intricate choreography of molecular events. researchgate.netkit.edu
Understanding the interaction between this compound and its primary target, acetylcholinesterase (AChE), is crucial for developing countermeasures. Computational methods are widely used to predict the binding affinity between a small molecule (ligand), like this compound, and a protein. uq.edu.au Accurately predicting these interactions helps in designing and prioritizing molecules for synthesis and testing, potentially reducing the cost and time of drug discovery. arxiv.orgbiorxiv.org
Several web-based tools and methodologies have been developed for this purpose. For instance, PRODIGY is a web server that predicts the binding affinity of protein-small ligand complexes based on their 3D structure and intermolecular contacts. uu.nl Another tool, CSM-Lig, uses graph-based structural signatures to predict protein-small molecule affinities and has shown strong performance in benchmarking tests. uq.edu.au More advanced approaches leverage deep learning and graph neural networks, which can learn relevant features from the 3D structure of the protein and the 2D graph of the ligand to predict binding affinity with greater accuracy. mdpi.com These methods can be applied to the this compound-AChE system to dissect the specific molecular interactions responsible for its potent inhibitory activity.
| Computational Approach | Application in this compound Research | Key Features |
| Molecular Docking | Predicts the preferred orientation and binding affinity of this compound in the AChE active site. mdpi.com | Utilizes scoring functions to estimate the strength of the interaction. uq.edu.aumdpi.com |
| Graph-Based Signatures | Assesses the binding affinity based on the structural characteristics of the this compound-AChE complex. uq.edu.au | Can outperform classical scoring functions in predicting affinity. uq.edu.au |
| Deep Learning Models | Provides highly accurate predictions of binding affinity by learning from large datasets of protein-ligand interactions. arxiv.orgmdpi.com | Can identify key binding residues without prior knowledge of the binding site. mdpi.com |
Molecular dynamics (MD) simulations provide a powerful method for studying the physical movements of atoms and molecules over time. researchgate.net In the context of this compound, MD simulations can be used to model the dynamic behavior of the AChE enzyme after it has been inhibited. escholarship.org Such simulations allow researchers to observe the conformational changes that occur within the enzyme-inhibitor complex, providing critical insights into the mechanism of inhibition and the subsequent aging process. escholarship.orgplos.org
By simulating the this compound-AChE complex, researchers can analyze the stability of the bond formed between the nerve agent and the enzyme's active site. kit.edu This is particularly important for understanding the rapid aging that prevents reactivation. The simulations can reveal the specific molecular motions and interactions that lead to the dealkylation of the phosphyl-enzyme conjugate, the chemical step that defines aging. These models can also be used to study how potential reactivators interact with the inhibited enzyme, helping to explain why current oximes are ineffective and guiding the design of new molecules that might circumvent the aging process. learncheme.com The principles of simulating enzyme inhibition kinetics, including the formation of enzyme-inhibitor complexes, are well-established and can be directly applied to the this compound case. plos.orgmdpi.com
Given the difficulty of reactivating aged this compound-inhibited AChE, an alternative therapeutic strategy is to develop "scavengers"—molecules that can intercept and neutralize this compound in the bloodstream before it reaches its neuronal targets. In silico (computer-based) screening has emerged as an efficient and cost-effective approach to identify promising lead compounds from vast chemical libraries. nih.gov
This process involves several computational techniques:
Structure-Based Virtual Screening (SBVS): If the 3D structure of a target is known, docking algorithms can be used to screen large databases of compounds to find molecules that are predicted to bind to and neutralize this compound. qima-lifesciences.com
Ligand-Based Virtual Screening (LBVS): If known scavengers exist, their chemical features can be used to search for other molecules with similar properties. qima-lifesciences.com
Pharmacophore Modeling: This method identifies the essential 3D arrangement of chemical features necessary for a molecule to act as a scavenger. This model is then used as a filter to screen compound libraries. mdpi.com
These in silico methods can rapidly prioritize a manageable number of compounds for subsequent experimental testing, greatly accelerating the discovery of novel scavengers for this compound. nih.gov Integrated approaches that combine pharmacophore modeling, molecular docking, and MD simulations can provide valuable insights for identifying potential therapeutic agents. mdpi.com
Comparative Molecular Pharmacology and Structure Activity Relationships
Structure-Activity Relationships Governing Cholinesterase Inhibition
The structure-activity relationships (SAR) of organophosphorus compounds, including nerve agents, are complex and dictate their potency, selectivity, and toxicological profile. For AChE inhibition, key structural features include the presence of a leaving group (e.g., fluoride (B91410) in Sarin and Crotylsarin) and the nature of the alkyl or cycloalkyl group attached to the phosphorus atom. These groups influence the agent's affinity for the enzyme's active site, including the catalytic triad (B1167595) (Ser-His-Glu) and associated subsites like the anionic and esteratic sites vrachi.namewikipedia.orgmdpi.comnih.govebi.ac.uk.
This compound, chemically known as O-sec-butyl O-methyl phosphonofluoridate, features a sec-butyl group attached to the phosphorus atom, differing from the isopropyl group in Sarin or the pinacolyl group in Soman. This structural variation can affect the agent's interaction with the enzyme's binding pockets, influencing its potency and the kinetics of inhibition and aging. A critical SAR aspect of this compound is its propensity for rapid aging of the inhibited AChE complex nih.gov. This rapid aging means that the phosphorylated enzyme undergoes a conformational change, losing a labile group and becoming very difficult, if not impossible, to reactivate by standard oxime antidotes nih.govjcu.cz. This characteristic significantly impacts the therapeutic window for treating this compound poisoning.
Comparative Analysis of Reactivity with Other G-Series Agents (Sarin, Soman, Cyclosarin)
This compound is classified as a G-series nerve agent, alongside Sarin (GB), Soman (GD), and Cyclosarin (B1206272) (GF) rsc.orgservice.gov.ukmsdmanuals.comnih.gov. These agents are generally characterized by high volatility and low environmental persistence compared to V-series agents rsc.orgservice.gov.ukmsdmanuals.com.
Volatility and Persistence: Sarin is highly volatile and easily aerosolized, making it less stable in the environment nih.govhowstuffworks.com. Cyclosarin, while a G-series agent, exhibits lower volatility and greater persistence than Sarin wikipedia.orghowstuffworks.com. This compound, as a G-series agent, is expected to share similar volatility and persistence characteristics, though specific comparative data are less detailed than for Sarin or Cyclosarin.
Reactivity: The P-F bond in G-series agents is a key reactive feature mdpi.com. Studies comparing the reactivity of different nerve agents with nucleophiles like oximes indicate a relative order: this compound > Cyclosarin > VX researchgate.net. This suggests that this compound may react more readily with nucleophiles, potentially including enzyme active sites or decontamination agents, compared to Cyclosarin and VX. The specific reactivity is influenced by the leaving group and the steric and electronic properties of the ester or phosphonate (B1237965) moieties.
| Agent | Series | Volatility | Persistence | Relative Reactivity with Oximes | Primary Leaving Group |
| This compound | G | High | Low | High | Fluoride |
| Sarin (GB) | G | High | Low | Moderate to High | Fluoride |
| Soman (GD) | G | High | Low | Moderate to High | Fluoride |
| Cyclosarin (GF) | G | Moderate | Moderate | Moderate | Fluoride |
| VX | V | Low | High | Low | Thiolate |
Note: Relative reactivity data is based on comparative studies with oximes researchgate.net. Volatility and persistence are general classifications wikipedia.orgrsc.orgservice.gov.ukmsdmanuals.comnih.govhowstuffworks.com.
Comparison of Degradation Kinetics with V-Series Agents (VX)
V-series nerve agents, such as VX, are distinguished by their low volatility and high environmental persistence, owing to their oily nature and slower evaporation rates nih.govmdsearchlight.comwikipedia.org. This contrasts with the more volatile G-series agents.
Persistence and Volatility: VX is significantly more persistent than G-series agents like Sarin or Cyclosarin due to its low vapor pressure nih.govwikipedia.org. This compound, being a G-series agent, is expected to be less persistent and more volatile than VX.
Degradation Pathways and Aging: The degradation kinetics of nerve agents are influenced by their chemical structure and the environment. VX degradation can yield toxic byproducts like EA2192 researchgate.net. A key difference in degradation kinetics relates to the "aging" process of the inhibited enzyme. While Soman exhibits very rapid aging (minutes), Sarin ages over hours, and VX and Tabun age over approximately 40 hours msdmanuals.commdpi.com. This compound is noted for its rapid aging, which is faster than that observed for Sarin or VX nih.gov. This rapid aging of this compound-inhibited AChE means that the complex becomes resistant to reactivation much more quickly compared to VX, influencing the effectiveness of therapeutic interventions.
Influence of Chemical Modifications on this compound's Molecular Targets and Interactions
The specific chemical modifications in organophosphates profoundly influence their interaction with molecular targets, primarily AChE. For this compound, the sec-butyl group attached to the phosphorus atom is a key structural element that differentiates it from other G-series agents and influences its SAR.
Binding Affinity and Selectivity: Modifications to the ester or phosphonate moiety can alter the affinity of the molecule for the AChE active site and its peripheral anionic site (PAS) vrachi.namewikipedia.orgmdpi.comnih.gov. The steric bulk and electronic properties of the sec-butyl group in this compound, compared to the isopropyl group in Sarin, can lead to differences in how effectively it binds to and fits within the enzyme's active site gorge. This can affect its inhibitory potency and potentially its selectivity for AChE over other cholinesterases like butyrylcholinesterase (BChE).
Aging Kinetics: As mentioned, the rate of aging is a critical SAR parameter. The chemical nature of the group attached to the phosphorus atom, and potentially the leaving group, can influence the stability of the phosphorylated enzyme intermediate. The rapid aging observed for this compound suggests that its specific structure facilitates a faster dealkylation or similar process on the inhibited enzyme compared to agents with different substituents.
Stereochemistry: For many G-series agents, the stereochemistry at the chiral phosphorus center significantly impacts toxicity, with specific enantiomers being far more potent inhibitors nih.gov. While specific stereochemical data for this compound's relative toxicity are less commonly cited than for Sarin or Soman, it is a general principle that stereoisomers can exhibit different SAR profiles.
Understanding these SAR principles allows for the prediction and design of organophosphates with tailored properties, whether for therapeutic or toxicological applications. For this compound, its rapid aging and comparative reactivity highlight its distinct position within the G-series nerve agents.
Cross Disciplinary Perspectives and Future Research Directions
Integration of Analytical Chemistry with Biological Systems Research
The study of Crotylsarin's interaction with biological systems necessitates robust analytical chemistry techniques. Advanced analytical methods are crucial for detecting and quantifying this compound and its metabolites in complex biological matrices such as blood, urine, and tissues. Techniques like liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are vital for identifying trace amounts of these agents and their breakdown products, providing essential data for toxicokinetic studies and biomonitoring. Furthermore, analytical chemistry plays a pivotal role in in vitro studies, enabling the precise measurement of enzyme inhibition kinetics. For instance, assays that monitor the rate of acetylcholine (B1216132) hydrolysis or the formation of the phosphorylated enzyme complex can elucidate the specific binding affinity and inhibitory potency of this compound against acetylcholinesterase and other relevant esterases. Integrating these analytical findings with biological system data allows researchers to build comprehensive models of exposure, distribution, metabolism, and excretion (ADME), offering a deeper understanding of the compound's toxicological profile within living organisms.
Advancements in Enzyme Design and Biocatalysis for Detoxification
The development of effective detoxification strategies for organophosphate nerve agents like this compound is a critical area of research, with significant advancements being made in enzyme design and biocatalysis. Organophosphorus hydrolases (OPHs) are a class of enzymes that can catalyze the hydrolysis of the P-F bond in nerve agents, rendering them less toxic. Research focuses on engineering these enzymes to enhance their catalytic efficiency, broaden their substrate specificity, and improve their stability under various environmental conditions. For example, directed evolution and site-directed mutagenesis techniques are employed to create mutant OPHs with significantly improved activity against specific nerve agents. Studies have explored variants of bacterial phosphotriesterase and other hydrolases, demonstrating their potential for decontaminating surfaces, equipment, and even biological fluids. The goal is to develop robust biocatalytic systems that can be deployed as rapid and effective countermeasures against chemical warfare agents, offering a more environmentally friendly alternative to traditional chemical decontamination methods.
Application of Advanced Imaging and Spatiotemporal Analysis in Molecular Research
Understanding the precise molecular interactions of this compound within biological systems requires sophisticated imaging and spatiotemporal analysis techniques. Advanced microscopy, such as confocal microscopy and super-resolution microscopy, can visualize the localization and dynamics of acetylcholinesterase within cells and tissues, and how this compound binding affects its distribution and activity. Spatiotemporal analysis allows researchers to track the rapid onset of enzyme inhibition and the subsequent cellular responses over time. For instance, using fluorescent probes that bind to active or inhibited AChE can provide real-time insights into the agent's pharmacodynamics. Techniques like Förster Resonance Energy Transfer (FRET) can also be employed to study conformational changes in AChE upon binding with this compound. These methods provide a dynamic, molecular-level view of toxicity, complementing traditional biochemical assays and offering a more complete picture of the compound's impact on cellular function.
Emerging Methodologies in Toxicological Mechanisms Research
The elucidation of this compound's toxicological mechanisms is continually advancing with the emergence of novel research methodologies. Beyond traditional biochemical assays, modern toxicology employs systems biology approaches, including transcriptomics, proteomics, and metabolomics, to comprehensively map the cellular and molecular alterations induced by nerve agent exposure. These "omics" technologies can identify pathways and biomarkers indicative of early-stage toxicity or cellular stress responses, even before overt clinical symptoms manifest. For example, transcriptomic profiling can reveal changes in gene expression related to inflammation, oxidative stress, or neuronal signaling following this compound exposure. Furthermore, advanced cell culture models, such as organ-on-a-chip systems and primary neuronal cultures, provide more physiologically relevant platforms for studying nerve agent toxicity than traditional cell lines. These methodologies enable a deeper understanding of the complex cascade of events leading to organophosphate poisoning.
Predictive Modeling for Chemical-Biological Interactions
Predictive modeling offers a powerful computational approach to understanding and anticipating the interactions of chemical agents like this compound with biological systems. Quantitative Structure-Activity Relationship (QSAR) models can correlate chemical structure with biological activity, predicting the potency of this compound and its analogues against AChE based on their molecular features. Molecular docking and simulation techniques can further predict the binding modes and affinities of this compound to its target enzyme, providing insights into the molecular basis of its toxicity. These in silico methods are invaluable for prioritizing research efforts, identifying potential therapeutic targets, and even designing novel antidotes or detoxifying agents. By integrating data from experimental studies with computational predictions, researchers can develop more accurate models for risk assessment and the development of effective countermeasures against chemical threats.
Q & A
Basic Research Questions
Q. What experimental methods are commonly used to study the reaction kinetics of crotylsarin with oximes?
- Methodological Answer : Studies typically employ UV-spectroscopy to monitor reaction progress under controlled conditions (e.g., 0.1 M MOPS buffer, pH 7.4, 25°C). This compound (1.5 mM) and oximes (15 µM) are mixed, and absorbance changes at specific wavelengths (e.g., 273 nm for HI 6) are tracked to calculate parameters like half-lives (), first-order rate constants (), and maximum reaction velocities () .
- Key Data : For example, HI 6 reacting with this compound shows min, while VX reactions with HLö 7 exhibit min due to differences in leaving group mass and solubility .
Q. How does the structure of oximes influence their reactivity with this compound?
- Methodological Answer : Bispyridinium oximes (e.g., obidoxime, HI 6) exhibit higher reactivity than monopyridinium oximes (e.g., 2-PAM) due to enhanced nucleophilic attack at the phosphorus center. This is quantified via second-order rate constants (), where obidoxime/crotylsarin pairs show M min, compared to 2-PAM’s lower values .
Advanced Research Questions
Q. How do buffer conditions and experimental parameters affect the reproducibility of this compound-oxime reaction studies?
- Methodological Answer : Buffer type (MOPS vs. HEPES), concentration (0.1 M vs. 0.01 M), and temperature (25°C vs. 29°C) significantly alter reaction kinetics. For instance, Ashani et al. (2003) reported shorter POX decomposition half-lives (0.7–1.5 min) under diluted HEPES buffer conditions, contrasting with Becker et al.’s MOPS-based results (3.9–7.5 min) .
- Data Contradiction Analysis : Discrepancies arise from accelerated POX degradation in low-concentration buffers, emphasizing the need to standardize buffer protocols for cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
